molecular formula C7H8BrNO2S B11822458 DL-2-(5-Bromothienyl)alanine

DL-2-(5-Bromothienyl)alanine

Cat. No.: B11822458
M. Wt: 250.12 g/mol
InChI Key: DAHQWPGIWOKABN-SSDOTTSWSA-N
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Description

DL-2-(5-Bromothienyl)alanine is a synthetic amino acid derivative characterized by the presence of a bromine atom attached to a thienyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DL-2-(5-Bromothienyl)alanine typically involves the bromination of thienylalanine. One common method includes the reaction of thienylalanine with bromine in an organic solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the thienyl ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: DL-2-(5-Bromothienyl)alanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

DL-2-(5-Bromothienyl)alanine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of DL-2-(5-Bromothienyl)alanine involves its interaction with specific molecular targets. The bromine atom on the thienyl ring can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

  • DL-2-(5-Chlorothienyl)alanine
  • DL-2-(5-Fluorothienyl)alanine
  • DL-2-(5-Iodothienyl)alanine

Comparison: DL-2-(5-Bromothienyl)alanine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated counterparts. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable tool in research .

Properties

Molecular Formula

C7H8BrNO2S

Molecular Weight

250.12 g/mol

IUPAC Name

(2S)-2-amino-2-(5-bromothiophen-2-yl)propanoic acid

InChI

InChI=1S/C7H8BrNO2S/c1-7(9,6(10)11)4-2-3-5(8)12-4/h2-3H,9H2,1H3,(H,10,11)/t7-/m1/s1

InChI Key

DAHQWPGIWOKABN-SSDOTTSWSA-N

Isomeric SMILES

C[C@@](C1=CC=C(S1)Br)(C(=O)O)N

Canonical SMILES

CC(C1=CC=C(S1)Br)(C(=O)O)N

Origin of Product

United States

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